(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane typically involves the introduction of the tert-butyl, cyclopropoxy, and methylsulfane groups onto a phenyl ring. One common method involves the use of Grignard reagents or organolithium reagents to introduce these functional groups. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, thiourea
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenyl methyl sulfide
- tert-butyl methyl ether
- 3-tert-butyl-4-hydroxyanisole
Uniqueness
(4-Tert-butyl-3-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and applications .
Properties
Molecular Formula |
C14H20OS |
---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopropyloxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-14(2,3)12-8-7-11(16-4)9-13(12)15-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
SFFYIUDGHPZELH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
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